
5-Propyl-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propyl-2,3-dihydropyridazin-3-one (PDHP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDHP is a heterocyclic compound that belongs to the pyridazine family and has a molecular formula of C8H12N2O.
作用机制
The mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one is not fully understood. However, it has been suggested that 5-Propyl-2,3-dihydropyridazin-3-one exerts its biological effects by modulating various signaling pathways in cells. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit various biochemical and physiological effects. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 5-Propyl-2,3-dihydropyridazin-3-one has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-Propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively inexpensive compared to other compounds with similar properties.
However, 5-Propyl-2,3-dihydropyridazin-3-one also has some limitations for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively toxic, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-Propyl-2,3-dihydropyridazin-3-one. One possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based insecticides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one and its potential applications in materials science.
合成方法
5-Propyl-2,3-dihydropyridazin-3-one can be synthesized by the reaction of 3-acetyl-2,5-dimethylpyrazine with propylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 5-Propyl-2,3-dihydropyridazin-3-one as a white crystalline solid. The purity of 5-Propyl-2,3-dihydropyridazin-3-one can be improved by recrystallization from a suitable solvent.
科学研究应用
5-Propyl-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit insecticidal and fungicidal properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use as a plant growth regulator.
In materials science, 5-Propyl-2,3-dihydropyridazin-3-one has been studied for its potential use as a precursor for the synthesis of various organic compounds such as pyridazine-based polymers and liquid crystals.
属性
IUPAC Name |
4-propyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXTEYYGLOLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
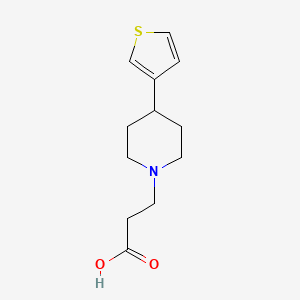
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
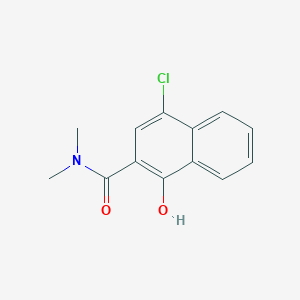
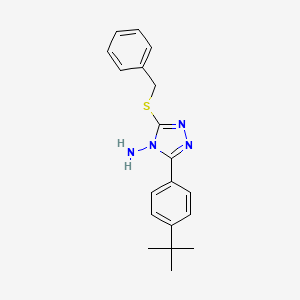
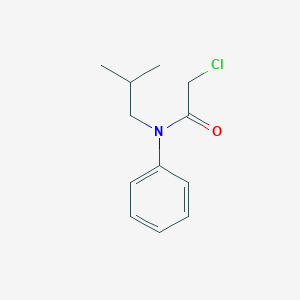
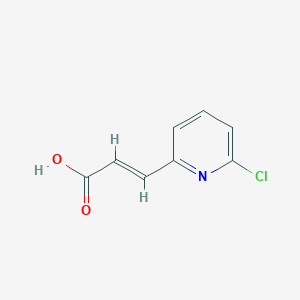

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

